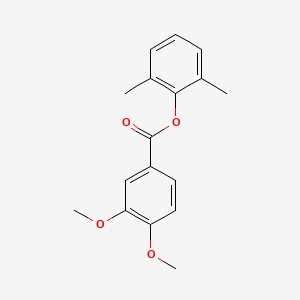

2,6-dimethylphenyl 3,4-dimethoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-11-6-5-7-12(2)16(11)21-17(18)13-8-9-14(19-3)15(10-13)20-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVPYENAEZQAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements

Esterification Strategies for Benzoate (B1203000) Formation

The formation of the ester linkage between the sterically hindered 2,6-dimethylphenol (B121312) and 3,4-dimethoxybenzoic acid or its derivatives is a challenging synthetic step. Standard esterification methods often prove inefficient due to the reduced nucleophilicity of the phenolic hydroxyl group and the steric bulk surrounding the reaction center. Consequently, modified and more reactive methods are generally employed.

Fischer Esterification Modifications and Optimizations

Direct Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is typically not effective for the synthesis of sterically hindered esters like 2,6-dimethylphenyl 3,4-dimethoxybenzoate. The steric hindrance from the two methyl groups on the phenyl ring of 2,6-dimethylphenol impedes the approach of the protonated carboxylic acid.

To overcome these limitations, modifications to the Fischer esterification can be implemented, although they are less common for this specific transformation. These could include the use of a large excess of the less sterically hindered reactant, 3,4-dimethoxybenzoic acid, along with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and azeotropic removal of water to drive the equilibrium towards the product. However, even with these modifications, yields are often low, and more robust methods are generally preferred.

Acyl Halide/Anhydride (B1165640) Coupling with Phenols

A more effective and widely used strategy for the synthesis of sterically hindered esters involves the use of a more reactive derivative of the carboxylic acid, such as an acyl halide or anhydride. The reaction of 3,4-dimethoxybenzoyl chloride with 2,6-dimethylphenol provides a more direct route to the target ester.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The general reaction is as follows:

While this method is generally more efficient than Fischer esterification for hindered substrates, the reactivity of the phenol (B47542) can be further enhanced by converting it to its more nucleophilic phenoxide salt using a base like sodium hydroxide (B78521) or sodium hydride prior to the addition of the acyl chloride. For instance, the synthesis of 3,4-dimethylphenyl benzoate, a structurally related compound, was achieved by reacting 3,4-dimethylphenol (B119073) with benzoyl chloride in the presence of anhydrous aluminum chloride researchgate.net.

Transesterification Approaches and Catalysis

Transesterification, the conversion of one ester to another by reacting with an alcohol, can be another potential route. In this case, a methyl or ethyl ester of 3,4-dimethoxybenzoic acid could be reacted with 2,6-dimethylphenol in the presence of a catalyst.

This process can be catalyzed by either acids or bases. However, due to the steric hindrance of 2,6-dimethylphenol, this equilibrium-driven reaction would likely require forcing conditions, such as high temperatures and the removal of the displaced alcohol (e.g., methanol (B129727) or ethanol) to shift the equilibrium towards the desired product. The efficiency of this method for highly hindered phenols is often limited.

Alternative Coupling Reagent Systems

For the esterification of sterically demanding and acid-sensitive substrates, a variety of coupling reagents have been developed. These methods typically involve the in situ activation of the carboxylic acid.

Steglich Esterification: This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov The reaction proceeds under mild, neutral conditions and is effective for a wide range of substrates, including those with significant steric hindrance. researchgate.netresearchgate.net The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer agent, further enhancing the reaction rate. nih.gov

Yamaguchi Esterification: This protocol is particularly well-suited for the synthesis of highly functionalized and sterically hindered esters. organic-chemistry.orgnih.govwikipedia.org The method involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base like triethylamine. nih.gov This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP. organic-chemistry.orgwikipedia.org The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to a highly reactive acylpyridinium salt that readily reacts with the hindered phenol.

Mitsunobu Reaction: This reaction allows for the esterification of acidic nucleophiles, including phenols, with primary or secondary alcohols under mild, neutral conditions. organic-chemistry.orgnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The Mitsunobu reaction is known for proceeding with inversion of configuration at the alcohol stereocenter, which is not relevant for the achiral 2,6-dimethylphenol. While effective for many phenols, its success with highly hindered phenols can be variable and may require optimization of reaction conditions. researchgate.net For sterically hindered phenols, sonication in combination with high reaction concentrations has been shown to greatly accelerate the reaction. google.com

| Esterification Method | Reagents | General Conditions | Applicability to Hindered Phenols |

| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst | High temperature, removal of water | Generally low yielding and not preferred |

| Acyl Halide Coupling | Acyl chloride, phenol, base (e.g., pyridine) | Room temperature or gentle heating | Effective, especially with prior formation of phenoxide |

| Transesterification | Ester, alcohol, acid or base catalyst | High temperature, removal of displaced alcohol | Possible but often requires forcing conditions |

| Steglich Esterification | Carboxylic acid, alcohol, DCC/DIC, DMAP (cat.) | Room temperature, aprotic solvent | Highly effective for sterically demanding substrates |

| Yamaguchi Esterification | Carboxylic acid, alcohol, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP (stoich.) | Mild conditions, often two steps in one pot | Excellent for highly hindered substrates |

| Mitsunobu Reaction | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD | Mild, neutral conditions | Effective, may require optimization for hindered phenols |

Precursor Synthesis and Functionalization

The successful synthesis of this compound relies on the efficient preparation of its key precursors, namely 3,4-dimethoxybenzoic acid and its more reactive derivatives.

Synthesis of 3,4-Dimethoxybenzoic Acid and Derivatives

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a common synthetic intermediate. It can be prepared through the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). A common method involves the use of an oxidizing agent such as hydrogen peroxide in an alkaline aqueous solution. google.comgoogle.com This approach avoids the use of organic solvents, making it a more environmentally friendly option. google.com

Table of 3,4-Dimethoxybenzoic Acid Synthesis from Veratraldehyde

| Reactants | Oxidizing Agent | Solvent | Conditions | Yield | Reference |

|---|

Once 3,4-dimethoxybenzoic acid is obtained, it can be converted to more reactive derivatives for esterification. The most common derivative for this purpose is 3,4-dimethoxybenzoyl chloride (veratroyl chloride). This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF) and can be carried out in an inert solvent like tetrahydrofuran (B95107) (THF). google.com Alternatively, refluxing in neat thionyl chloride can also afford the acyl chloride in high yield.

Table of 3,4-Dimethoxybenzoyl Chloride Synthesis

| Reactant | Chlorinating Agent | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzoic acid | Thionyl chloride | DMF (cat.) / THF | Room temperature, 8 hours | 82.8-83.6% | google.com |

Synthesis of 2,6-Dimethylphenol and Derivatives

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is the second key component of the target ester and is an important monomer for engineering plastics like poly(2,6-dimethyl-1,4-phenyleneoxide) (PPO). researchgate.netmdpi.com

The most significant industrial synthesis of 2,6-DMP is the regioselective ortho-methylation of phenol. chemicalbook.com This gas-phase catalytic reaction is typically carried out using methanol as the alkylating agent over a metal oxide catalyst. researchgate.net

Research has shown that an iron-chromium mixed oxide catalyst is highly effective for this transformation. chemicalbook.com The process is strongly exothermic, and employing a fluidized bed reactor is crucial for maintaining optimal temperature control. chemicalbook.com Under optimized conditions, this method can achieve a phenol conversion rate exceeding 90% with a selectivity for 2,6-DMP greater than 85%. chemicalbook.com Key by-products include o-cresol (B1677501), 2,4-dimethylphenol, and 2,4,6-trimethylphenol. chemicalbook.com A methodological advancement involves the circulation of the o-cresol byproduct back into the reactor feed, which has been shown to further enhance the selectivity towards the desired 2,6-DMP product. chemicalbook.com

Table 2: Typical Conditions for Phenol Methylation to 2,6-Dimethylphenol

| Catalyst | Reactants | Temperature Range (°C) | Key Process Feature | Achieved Selectivity for 2,6-DMP | Citations |

|---|---|---|---|---|---|

| Iron-Chromium Oxide | Phenol, Methanol, Water | 350 - 380 | Fluidized bed reactor | >85% (with o-cresol circulation) | chemicalbook.com |

| Ortho-methylation catalyst (Fe, Cr, Si, Mg oxides) | Phenol, Methanol, Water | 280 - 400 | Fixed-bed reactor | High purity (>99%) after rectification | researchgate.net |

While methylation of phenol is dominant, other pathways to 2,6-DMP or its precursors exist.

Amination Pathways: The interconversion of phenols and anilines is a fundamental process in chemical synthesis. 2,6-Dimethylphenol can be converted to 2,6-dimethylaniline (B139824) via a high-temperature amination reaction with ammonia (B1221849) in the presence of a hydrogen transfer catalyst. google.comprepchem.com This reaction is a key step in the synthesis of certain pharmaceuticals. echemi.com Conversely, the synthesis of 2,6-dimethylaniline often starts from either m-xylene (B151644) (via nitration and reduction) or through the amination of 2,6-dimethylphenol, highlighting the industrial relevance of this pathway. guidechem.com The synthesis of the phenol from the aniline (B41778) can be achieved through methods like diazotization followed by hydrolysis, representing a potential, albeit more circuitous, synthetic route.

Hydroxylation Pathways: The direct hydroxylation of an aromatic C-H bond offers an atom-economical route to phenols. Research into the direct hydroxylation of xylenes (B1142099) has been explored. For instance, p-xylene (B151628) can be hydroxylated to 2,5-xylenol using hydroxylamine (B1172632) with an ionic liquid/molybdenum catalytic system. researchgate.netasianpubs.org While this demonstrates the feasibility of direct hydroxylation on the xylene core, achieving high regioselectivity for the 2,6-isomer from m-xylene remains a significant synthetic challenge.

Reaction Mechanism Elucidation in Synthesis

The final step in forming this compound is the esterification reaction between 3,4-dimethoxybenzoic acid and 2,6-dimethylphenol. This reaction is typically a Fischer-Speier esterification, which involves an acid catalyst and is reversible. masterorganicchemistry.com

The established mechanism proceeds through several equilibrium steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄). This significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (2,6-dimethylphenol) acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate. mdpi.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the C=O double bond.

Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester. masterorganicchemistry.com

A significant challenge in this specific synthesis is the steric hindrance posed by the two methyl groups ortho to the hydroxyl group on 2,6-dimethylphenol. This steric bulk can significantly slow down the rate of nucleophilic attack on the protonated carboxylic acid. rug.nlucr.ac.cr

Kinetic and Thermodynamic Control Factors

The outcome of the esterification is governed by an interplay between kinetics and thermodynamics. jackwestin.com

Kinetic Control refers to conditions where the product ratio is determined by the rates of formation. The product that forms fastest (via the lowest activation energy pathway) will be the major product. This is often favored at lower temperatures where reactions are irreversible. masterorganicchemistry.comopenstax.org

Thermodynamic Control applies when a reaction is reversible, allowing an equilibrium to be established. The product ratio is then determined by the relative stability of the products. The most stable product will be the major product, regardless of how fast it is formed. This is favored at higher temperatures. masterorganicchemistry.comopenstax.org

Fischer esterification is a reversible reaction, suggesting it is ultimately under thermodynamic control. masterorganicchemistry.comopenstax.org The reaction is generally considered to be nearly thermoneutral. ucr.ac.cr However, the activation energy for the esterification of sterically hindered alcohols is high, presenting a significant kinetic barrier. rug.nlucr.ac.cr Therefore, to achieve a reasonable yield of this compound, reaction conditions must be chosen to overcome this kinetic hurdle. This typically involves using higher temperatures, a strong acid catalyst, and often, removing the water byproduct to shift the equilibrium toward the products, allowing the system to reach its thermodynamically favored state. The low reactivity of phenols, especially hindered ones, means that forcing conditions are necessary to overcome the kinetic limitations. acs.org

Table 3: Comparison of Kinetic and Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Governing Principle | Rate of reaction | Stability of products |

| Product Favored | Fastest-forming product | Most stable product |

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Reversibility | Irreversible or quasi-irreversible | Reversible (equilibrium established) |

| Energy Barrier | Lower activation energy (Ea) | Not directly dependent on Ea |

Compound Index

Transition State Analysis and Reaction Energetics

The formation of this compound, particularly through carbodiimide-mediated pathways like those using dicyclohexylcarbodiimide (B1669883) (DCC), involves a series of reactive intermediates and transition states. While specific computational and experimental data for this exact reaction are not extensively documented in publicly available literature, the energetics can be understood by analogy to similar esterification reactions involving sterically hindered phenols.

The initial step involves the activation of the carboxylic acid (3,4-dimethoxybenzoic acid) by the carbodiimide. In a DCC-mediated reaction, the carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is key to the subsequent esterification. The reaction of the O-acylisourea with the alcohol (2,6-dimethylphenol) proceeds through a transition state where the hydroxyl group of the phenol attacks the activated carbonyl carbon.

The steric hindrance posed by the two methyl groups in the ortho positions of 2,6-dimethylphenol significantly raises the energy barrier for this transition state. This steric clash can disfavor the direct attack of the phenol. In such cases, the reaction may proceed via an alternative pathway where the O-acylisourea rearranges to a symmetric anhydride of 3,4-dimethoxybenzoic acid. researchgate.net This anhydride is also an activated species, and while still reactive, the steric hindrance of the incoming phenol remains a significant kinetic hurdle.

Kinetic studies on similar reactions have shown that the rate of reaction is often dependent on the concentration of the catalyst and the substrates. acs.org For sterically hindered alcohols, the reaction times are generally longer, indicating a higher activation energy for the esterification step. acs.orgnih.gov

Catalytic Cycles and Catalyst Regeneration in Esterification

The synthesis of this compound can be facilitated by various catalytic systems, each with its own distinct catalytic cycle.

Carbodiimide-Mediated Esterification (e.g., with DCC and DMAP):

In the Steglich esterification, a common method for hindered substrates, N,N'-dicyclohexylcarbodiimide (DCC) is used as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org

Activation: The carboxylic acid (3,4-dimethoxybenzoic acid) reacts with DCC to form the O-acylisourea intermediate.

Acyl Transfer: DMAP, being a more potent nucleophile than the hindered 2,6-dimethylphenol, attacks the O-acylisourea to form a reactive acylpyridinium salt. This is often the rate-determining step.

Esterification: The hydroxyl group of 2,6-dimethylphenol then attacks the highly electrophilic acylpyridinium salt to form the desired ester.

Catalyst Regeneration: DMAP is regenerated and can re-enter the catalytic cycle. The DCC is consumed and converted to the byproduct, dicyclohexylurea (DCU).

While DMAP is a true catalyst and is regenerated, DCC is a reagent that is consumed. The removal of the DCU byproduct can be a challenge in purification.

Phosphine-Catalyzed Esterification:

Nucleophilic phosphine catalysis offers an alternative pathway. nih.govescholarship.orgacs.orgnih.gov In a typical cycle, a phosphine catalyst would activate the carboxylic acid or a derivative, facilitating the attack of the phenol.

Activation: The phosphine catalyst reacts with an activated form of the carboxylic acid.

Nucleophilic Attack: The 2,6-dimethylphenol attacks the phosphonium (B103445) intermediate.

Product Formation and Catalyst Regeneration: The ester is formed, and the phosphine catalyst is regenerated.

The efficiency of such catalytic cycles is highly dependent on the specific phosphine used and the reaction conditions.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to ester synthesis to reduce environmental impact. For a compound like this compound, this involves developing more sustainable synthetic routes.

Solvent-Free or Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis: Esterification reactions can sometimes be carried out under solvent-free conditions, particularly with solid-supported catalysts. mdpi.com This approach minimizes solvent waste and can lead to easier product isolation. For the synthesis of this compound, a solvent-free reaction could potentially be achieved by heating the reactants with a solid acid catalyst.

Aqueous Media Synthesis: While esterification is a condensation reaction that produces water, certain catalytic systems can function effectively in aqueous media. For instance, the use of water-tolerant Lewis acids or enzyme catalysts can enable ester synthesis in water. kuleuven.be This approach is highly desirable from an environmental perspective, as water is a benign solvent.

Catalyst Design for Enhanced Sustainability

The development of reusable and environmentally benign catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or ion-exchange resins, are advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused. researchgate.netdergipark.org.tr For the synthesis of this compound, a robust solid acid catalyst could offer a greener alternative to homogeneous catalysts that require complex workup procedures.

Below is a table summarizing potential green catalysts for esterification reactions.

| Catalyst Type | Examples | Advantages in Green Synthesis | Potential for Synthesizing this compound |

| Solid Acids | Zeolites, Sulfonated Resins (e.g., Amberlyst-15) | Readily separable, reusable, often less corrosive than liquid acids. researchgate.netdergipark.org.tr | High potential, though may require high temperatures for sterically hindered substrates. |

| Enzymes | Lipases | High selectivity, biodegradable, operate under mild conditions. | Potentially useful, but enzyme activity with sterically hindered phenols may be limited. |

| Ionic Liquids | 1-Butyl-3-methylimidazolium-based salts | Can act as both solvent and catalyst, low volatility, potential for recyclability. researchgate.net | Good potential as they can be tailored to specific reactions. |

Advanced Spectroscopic and Structural Characterization

The elucidation of the precise structure and conformational behavior of 2,6-dimethylphenyl 3,4-dimethoxybenzoate is accomplished through a combination of high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques. These methods provide a window into the atomic-level connectivity and dynamics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the analysis of its constituent fragments: the 2,6-dimethylphenyl group and the 3,4-dimethoxybenzoate moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both rings, the methoxy (B1213986) groups, and the methyl groups. The protons on the 3,4-dimethoxybenzoyl group are expected to appear in the range of δ 7.0-8.0 ppm. The protons of the 2,6-dimethylphenyl group will likely be observed around δ 7.0-7.5 ppm. The two methyl groups on the phenyl ring are chemically equivalent and should produce a sharp singlet around δ 2.1-2.4 ppm. rsc.orgchemrxiv.org The two methoxy groups on the benzoate (B1203000) ring will also give rise to singlets, expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 164-168 ppm. chemrxiv.org The aromatic carbons will resonate in the typical downfield region of δ 110-160 ppm. The carbons of the 2,6-dimethylphenyl group have been reported in similar structures, with the methyl-substituted carbons appearing around δ 130-135 ppm and the methyl carbons themselves resonating at approximately δ 16-21 ppm. rsc.orgchemrxiv.org The methoxy group carbons are expected around δ 55-60 ppm.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 164-168 |

| Aromatic CH (benzoate) | 7.0-8.0 | 110-125 |

| Aromatic C (benzoate) | - | 120-155 |

| Aromatic CH (dimethylphenyl) | 7.0-7.5 | 125-130 |

| Aromatic C (dimethylphenyl) | - | 130-150 |

| Methoxy (OCH₃) | 3.8-4.0 | 55-60 |

| Methyl (CH₃) | 2.1-2.4 | 16-21 |

Note: These are predicted values and may vary from experimentally determined shifts.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. youtube.com For this compound, COSY would show correlations between the vicinal protons on both aromatic rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the definitive assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the methyl protons to the C2 and C6 carbons of the dimethylphenyl ring, and from the methoxy protons to the C3 and C4 carbons of the benzoate ring. Crucially, a correlation from the aromatic protons of the 2,6-dimethylphenyl ring to the carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space. This would be valuable for determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings. Spatial correlations would be expected between the methyl protons of the dimethylphenyl group and the nearby protons on the benzoate ring.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules. youtube.com For aromatic esters like this compound, restricted rotation around the ester C-O bond and the aryl-C(O) bond can lead to the existence of different conformers. At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in an averaged spectrum. However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of separate signals for each conformer. acs.org DNMR studies could provide valuable information on the energy barriers associated with these rotational processes.

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For this compound, ssNMR could be used to characterize its crystalline and amorphous forms. nih.govacs.orgnih.gov Differences in the ¹³C chemical shifts observed in the ssNMR spectra of different solid forms would indicate variations in the molecular packing and conformation in the solid state. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the ester, aromatic, and ether functional groups.

Carbonyl (C=O) Stretch: The most intense and characteristic band in the IR spectrum is expected to be the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the ester and ether linkages would give rise to strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Specifically, the aryl-O-C=O stretching is expected around 1250-1300 cm⁻¹, while the O-CH₃ stretches of the methoxy groups will also appear in this region.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically result in several bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H stretches of the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Ester | C=O Stretch | 1720-1740 | Strong |

| Ester/Ether | C-O Stretch | 1000-1300 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium to Weak |

| Aromatic | C-H Stretch | > 3000 | Medium to Weak |

| Alkyl/Methoxy | C-H Stretch | < 3000 | Medium |

Hydrogen Bonding Network Characterization

While this compound lacks classical hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, its structure allows for the formation of a network of weak C-H···O hydrogen bonds. nih.gov These non-conventional interactions, though weaker than traditional hydrogen bonds, play a significant role in determining the molecule's crystal packing and conformational preferences. mdpi.com The oxygen atoms of the two methoxy groups and the carbonyl group of the ester act as hydrogen bond acceptors. researchgate.net The hydrogen atoms on the aromatic rings and the methyl groups can function as donors. nih.gov

Conformational Analysis via Vibrational Modes

The conformational landscape of this compound is defined by the rotational freedom around several key single bonds, primarily the C-O and C-C bonds of the ester linkage and the C-O bonds of the methoxy groups. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing these conformations. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the vibrational spectra for different stable conformers. nih.govresearchgate.net By comparing the calculated spectra with experimental FTIR and Raman data, specific vibrational modes can be assigned to particular conformations. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and structural integrity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision. libretexts.org For this compound, the molecular formula is C₁₇H₁₈O₄.

Using the exact masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.99491 amu), the monoisotopic mass can be calculated. libretexts.orgresearchgate.net

Calculated Exact Mass of C₁₇H₁₈O₄:

(17 × 12.00000) + (18 × 1.00783) + (4 × 15.99491) = 204.00000 + 18.14094 + 63.97964 = 286.12058 amu

An HRMS instrument can measure this mass to within a few parts per million (ppm), allowing for confident confirmation of the molecular formula and distinguishing it from other isobaric compounds. youtube.com

| Molecular Formula | Calculated Monoisotopic Mass (amu) | Common Adducts ([M+H]⁺, [M+Na]⁺) | Calculated Adduct Mass (amu) |

|---|---|---|---|

| C₁₇H₁₈O₄ | 286.12058 | [C₁₇H₁₉O₄]⁺ | 287.12841 |

| [C₁₇H₁₈O₄Na]⁺ | 309.11042 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, providing a characteristic pattern that serves as a molecular fingerprint. For aromatic esters, fragmentation often occurs at the ester linkage. libretexts.orgacs.orgacs.org

The primary fragmentation pathways for this compound are expected to be:

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl carbon and the 2,6-dimethylphenyl group. This is a common pathway for esters and results in a highly stable, resonance-stabilized acylium ion. pharmacy180.com

[C₁₇H₁₈O₄]⁺˙ → [C₉H₉O₃]⁺ + [C₈H₉O]˙

The 3,4-dimethoxybenzoyl cation would be observed at m/z 165 . This is often a prominent peak in the spectra of such compounds. youtube.com

Phenonium Ion Formation: Cleavage of the bond between the benzene (B151609) ring and the carbonyl group can lead to the formation of a 2,6-dimethylphenoxyl radical and the 3,4-dimethoxybenzoyl cation, or cleavage can result in the 2,6-dimethylphenyl cation at m/z 121 .

Further fragmentation of the primary ions can also occur. For example, the 3,4-dimethoxybenzoyl cation (m/z 165) can lose a methyl radical (-CH₃) to form an ion at m/z 150, or lose carbon monoxide (-CO) to yield an ion at m/z 137. thieme-connect.de

| Fragment Ion (Structure) | m/z (Nominal) | Proposed Origin |

|---|---|---|

| [C₁₇H₁₈O₄]⁺˙ (Molecular Ion) | 286 | Parent Molecule |

| [C₉H₉O₃]⁺ (3,4-dimethoxybenzoyl cation) | 165 | Cleavage of ester C-O bond |

| [C₈H₉O]⁺ (2,6-dimethylphenoxyl cation) | 121 | Cleavage of ester C-C bond |

| [C₈H₉O₃]⁺ (Fragment from m/z 165) | 150 | Loss of CH₃ from m/z 165 |

| [C₈H₅O₂]⁺ (Fragment from m/z 137) | 137 | Loss of CO from m/z 165 |

| [C₆H₅]⁺ (Phenyl cation) | 77 | Further fragmentation |

Tandem Mass Spectrometry (MS/MS) for Complex Ion Structure

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific fragment ion (a precursor ion) and subjecting it to further fragmentation to produce product ions. nih.gov This technique is invaluable for distinguishing between isomers and confirming fragmentation pathways. nih.gov

In the analysis of this compound, an MS/MS experiment could involve selecting the prominent benzoyl-type ion at m/z 165 as the precursor. Collision-induced dissociation (CID) of this ion would generate a product ion spectrum. The expected product ions from [C₉H₉O₃]⁺ would include:

m/z 150: Resulting from the loss of a neutral methyl radical (CH₃).

m/z 137: Resulting from the loss of neutral carbon monoxide (CO).

m/z 122: Resulting from the sequential loss of a methyl radical and carbon monoxide.

These MS/MS experiments confirm the identity of the precursor ion and, by extension, the structure of the original molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is primarily determined by the two aromatic chromophores: the 3,4-dimethoxy-substituted benzoyl group and the 2,6-dimethylphenyl group. cdnsciencepub.comresearchgate.net

The electronic transitions are typically π → π* transitions associated with the aromatic rings and n → π* transitions associated with the carbonyl group of the ester. cdnsciencepub.com The presence of electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene rings causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenyl benzoate. nist.gov

The spectrum is expected to show strong absorption bands characteristic of substituted benzenes. cdnsciencepub.com

An intense band is expected in the region of 250-290 nm, corresponding to the π → π* transition of the highly substituted benzoyl moiety.

A weaker band, potentially appearing as a shoulder, may be observed at longer wavelengths (around 300-330 nm) due to the n → π* transition of the carbonyl group.

The steric hindrance caused by the two ortho-methyl groups on the phenyl ring can twist the ester linkage out of planarity. This can affect the extent of electronic conjugation between the two aromatic rings, leading to changes in both the position (wavelength) and intensity (molar absorptivity) of the absorption bands compared to a planar analogue. cdnsciencepub.comcdnsciencepub.com

Electronic Transitions and Chromophore Analysis

A detailed analysis of the electronic transitions and chromophores of this compound is not available in the reviewed scientific literature.

Such an analysis would typically involve UV-Vis spectroscopy to identify the wavelengths of maximum absorption (λmax). These absorptions correspond to electronic transitions, primarily π→π* and n→π* transitions, within the molecule's chromophores. The primary chromophores in this compound would be the 2,6-dimethylphenyl and 3,4-dimethoxybenzoyl moieties. The interaction between these two aromatic systems would influence the energy of the electronic transitions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental data by modeling the molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and predicting the nature of the electronic transitions. mdpi.comresearchgate.net

Excited State Dynamics and Fluorescence Characteristics

There is no specific information regarding the excited-state dynamics or fluorescence characteristics of this compound in the available literature.

Investigation into this area would involve fluorescence spectroscopy to determine the emission spectrum, fluorescence quantum yield, and fluorescence lifetime. researchgate.net Techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy could provide insights into the de-excitation pathways of the molecule after photoexcitation, including processes like intersystem crossing and non-radiative decay. longdom.orgwikipedia.org The substitution pattern on both aromatic rings would be expected to play a significant role in the fluorescence properties, influencing factors such as intramolecular charge transfer (ICT) states. mdpi.com

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

No single-crystal X-ray diffraction data for this compound has been reported in the scientific literature.

This technique, if applied, would provide the definitive three-dimensional structure of the molecule. It would allow for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. For chiral molecules, this method can establish the absolute stereochemistry. While the target compound is not chiral, crystallographic analysis of related structures provides valuable data on molecular geometry.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

There are no published powder X-ray diffraction (PXRD) patterns for this compound.

PXRD is a key technique for the analysis of crystalline solids. It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph has a unique crystal lattice and will produce a distinct diffraction pattern, allowing for phase identification and purity assessment. Without experimental data, the potential for polymorphism in this compound remains unknown.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing for this compound is not possible due to the absence of crystallographic data.

Such an analysis, typically derived from single-crystal X-ray diffraction data, would reveal how molecules are arranged in the crystal lattice. It would identify and characterize non-covalent interactions such as hydrogen bonds (e.g., C-H···O), van der Waals forces, and potential π-π stacking interactions between the aromatic rings, which govern the stability of the crystal structure. mdpi.com Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting the behavior of molecular systems. For 2,6-dimethylphenyl 3,4-dimethoxybenzoate, these theoretical approaches offer a microscopic view of its structure and electronic nature, which is not always fully accessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov DFT calculations, particularly using hybrid functionals like B3LYP in combination with basis sets such as 6-311G(d,p), are frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.netclinicsearchonline.org For dimethoxybenzene derivatives, DFT calculations have been successfully used to analyze electronic properties, including HOMO and LUMO energy levels and molecular electrostatic potentials. researchgate.net

The geometry optimization process involves finding the lowest energy conformation of the molecule. For esters like this compound, a key geometrical parameter is the dihedral angle between the two aromatic rings. In a related compound, 3,4-dimethylphenyl benzoate (B1203000), the terminal rings were found to form a dihedral angle of 52.39 (4)°. researchgate.net The central ester group's mean plane is twisted away from the benzene (B151609) and phenyl rings. researchgate.net Similar calculations for this compound would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to its most stable three-dimensional structure. This structural information is vital for understanding how the molecule interacts with its environment. researchgate.net

| Parameter | Description | Typical Method |

|---|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C-C, C-O, C-H). | DFT/B3LYP/6-311G(d,p) |

| Bond Angles (°) | Calculated angles between adjacent bonds. | DFT/B3LYP/6-311G(d,p) |

| Dihedral Angles (°) | Calculated angles between planes defined by sets of atoms, indicating molecular twist. | DFT/B3LYP/6-311G(d,p) |

| Total Energy (eV) | The lowest total energy achieved for the optimized structure. researchgate.net | DFT/B3LYP/def2-TZVP researchgate.net |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of experimental parameters. researchgate.netresearchgate.net These methods are utilized for high-accuracy calculations of molecular energies and for predicting spectroscopic data. researchgate.net For instance, in studies of related molecules like 2-(4-methoxyphenyl)benzo[d]thiazole, ab initio (HF) and various DFT methods were used to investigate the molecular structure and vibrational frequencies in the ground state. researchgate.netmdpi.com

A comparative analysis often shows that results from DFT methods, like B3LYP, can be superior to the scaled HF approach for molecular problems. researchgate.netmdpi.com However, ab initio calculations remain a fundamental tool for benchmarking and for situations where DFT may be less reliable. They provide a rigorous theoretical foundation for understanding the compound's properties, including its vibrational spectra (IR and Raman), which arise from the molecule's dynamic behavior. researchgate.net

Conformational Landscape Exploration and Energy Minima Identification

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. The conformational landscape describes the potential energy of the molecule as a function of its geometry, revealing various stable and transient structures. nih.gov Exploring this landscape is crucial to identify the global energy minimum, which represents the most stable conformation of the molecule, as well as other low-energy local minima. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For dimethoxybenzene derivatives, DFT calculations have been used to determine HOMO-LUMO energy levels and the corresponding energy gaps. researchgate.net These calculations help in understanding the compound's thermodynamic stability, which is a significant factor in applications like pharmaceuticals. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. researchgate.net |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. researchgate.net |

| Energy Gap (ΔE) (eV) | The energy difference between ELUMO and EHOMO. | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons. | Indicates the overall electron-attracting tendency. researchgate.net |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A larger value indicates greater stability. researchgate.netresearchgate.net |

| Softness (S) | The reciprocal of chemical hardness. | A larger value indicates higher reactivity. researchgate.net |

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netnih.gov Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral potential. nih.gov

For a molecule like this compound, MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, identifying them as the most probable sites for electrophilic attack or hydrogen bond acceptance. researchgate.netnih.gov The hydrogen atoms, particularly any acidic protons, would show a positive potential (blue), making them likely sites for nucleophilic attack. researchgate.net This analysis provides crucial insights for understanding intermolecular interactions and potential binding sites. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the calculated wave function into localized orbitals that correspond to the classical Lewis structure elements, such as core electrons, lone pairs, and bonds (donors), as well as empty antibonds (acceptors). wisc.eduwisc.edu The interactions between filled donor NBOs and empty acceptor NBOs signify electronic delocalization, which contributes to the stabilization of the molecule. wisc.edu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ* (C-C) | Value | Lone Pair -> Antibonding σ |

| LP (O) | π* (C=C) | Value | Lone Pair -> Antibonding π |

| σ (C-H) | σ* (C-C) | Value | Bonding σ -> Antibonding σ |

| π (C=C) | π* (C=C) | Value | Bonding π -> Antibonding π |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. mdpi.com The NLO response of organic molecules is fundamentally linked to their electronic structure, particularly the presence of π-conjugated systems and intramolecular charge transfer (ICT) characteristics. nih.gov Compounds with electron-donating groups (D) and electron-accepting groups (A) linked by a π-bridge often exhibit significant NLO properties.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard tools for predicting NLO properties. jmcs.org.mx Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is the primary determinant of second-order NLO activity.

Studies on analogous aromatic systems demonstrate that strategic substitution can enhance NLO responses. For instance, research on various push-pull molecules shows that increasing the strength of donor and acceptor groups, or extending the π-conjugation length, can significantly increase the hyperpolarizability. jmcs.org.mxnih.gov In a study of benzonitrile (B105546) derivatives, it was found that the local electric field within a polymer matrix can significantly alter the dipole moment and HOMO-LUMO energy gap, thereby influencing the NLO properties. mdpi.com For a series of triphenylamine-based dyes, the substitution of fluorine atoms was shown to remarkably enhance the second-order NLO response. jmcs.org.mx

While specific calculated values for this compound are not published, a theoretical study could be performed using a functional like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to predict its NLO properties. The expected values would likely be modest compared to dedicated D-π-A chromophores but could be enhanced through further functionalization.

Table 1: Predicted NLO Properties for Analogous Aromatic Compounds Note: This table presents example data from computational studies on different, but structurally relevant, aromatic molecules to illustrate typical predicted values. Values for the title compound are hypothetical and would require specific calculation.

| Compound/System | Method | Dipole Moment (μ) [Debye] | Polarizability <α> [a.u.] | First Hyperpolarizability (βtot) [a.u.] | Source |

|---|---|---|---|---|---|

| (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile | DFT/B3LYP | 5.02 | N/A | N/A | mdpi.com |

| Triphenylamine-α-cyanocinnamic acid (D4) | DFT/B3LYP/6-31G | N/A | N/A | 70537.95 | jmcs.org.mx |

| Hypothetical: this compound | DFT (e.g., B3LYP/6-311G(d,p)) | Value would be calculated | Value would be calculated | Value would be calculated | N/A |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of molecules at an atomic level. researchgate.net These methods are essential for understanding how molecules like this compound behave in different environments, such as in solution or in a condensed phase.

A force field is a set of potential energy functions and parameters that describe the interactions between atoms in a molecular system. researchgate.net For accurate MM and MD simulations, a well-validated force field is crucial. General force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM are widely used, with parameter sets such as the General Amber Force Field (GAFF) being developed for broad applicability to organic molecules. ambermd.org

Developing and validating force fields for specific systems like aromatic esters involves several steps. nih.gov First, quantum mechanical (QM) calculations are often used to determine equilibrium bond lengths, angles, and, most importantly, the torsional potentials for rotation around key bonds (e.g., the C-O ester bond). researchgate.net These QM data provide a benchmark for parameterizing the classical force field. nih.govresearchgate.net For instance, the COMPASS force field was extended to nitrate (B79036) esters by parameterizing against ab initio data to ensure accurate reproduction of molecular structures and conformations. dtic.mil Similarly, parameters for various boron-containing esters have been developed for the AMBER force field to enable simulations of these compounds. nih.gov

Validation involves running MD simulations with the new parameters and comparing the resulting structural and thermodynamic properties (e.g., density, heat of vaporization) against experimental data or high-level QM results. nih.govdtic.mil

The flexibility of this compound is primarily governed by the rotation around the single bonds of the ester linkage. MD simulations can be used to explore the conformational space of this molecule in a solvent, identifying the most stable conformers and the energy barriers between them. nih.gov Techniques like Replica Exchange Molecular Dynamics (REMD) or metadynamics can enhance sampling to overcome energy barriers and explore a wider range of conformations. nih.gov

Studies on flexible molecules show that the surrounding environment plays a key role. For example, simulations of peptidic catalysts revealed that the presence of a substrate could shift the conformational equilibrium from one β-turn type to another, a change crucial for its catalytic activity. nih.gov For phthalate (B1215562) esters, MD simulations have been used to understand their permeation through a model cell membrane, a process governed by the molecule's conformational flexibility and interactions with the lipid bilayer. mdpi.com In the case of this compound, the solvent polarity would influence the preferred orientation of the two aromatic rings relative to each other.

MD simulations provide detailed insights into the non-covalent interactions between molecules. dovepress.com For this compound in solution, this includes interactions with solvent molecules (e.g., hydrogen bonding with water or protic solvents) and potential self-aggregation. The aromatic rings can participate in π-π stacking interactions, which could lead to the formation of dimers or larger aggregates, particularly in non-polar solvents. globethesis.com

Research on the interactions between aromatic solutes and ester solvents has shown that solubility and interaction strength are influenced by factors like polarity and the size of the molecules involved. uj.ac.za For instance, polar aromatic solutes were found to be less soluble as the size of the ester solvent molecule increased. uj.ac.za MD simulations can quantify these interactions by calculating radial distribution functions and interaction energies, revealing how molecules arrange themselves and the strength of their associations. researchgate.net This understanding is critical for predicting properties like solubility, miscibility, and the behavior of the compound in complex mixtures. dovepress.com

Computational Spectroscopy

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and the observed spectrum.

Predicting NMR parameters computationally is a standard procedure in modern chemistry. The typical workflow involves first optimizing the molecule's geometry using a reliable quantum mechanical method, such as DFT with a functional like B3LYP. Following geometry optimization, the NMR shielding tensors are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would predict distinct chemical shifts for each unique proton and carbon atom. The aromatic protons on the 3,4-dimethoxybenzoate ring would appear in the range of ~6.9-7.7 ppm, influenced by the electron-donating methoxy groups. The protons on the 2,6-dimethylphenyl ring would have their own characteristic shifts. The methyl group protons would likely appear around 2.1-2.4 ppm, while the methoxy protons would be further downfield, around 3.8-4.0 ppm. wisc.edu

Spin-spin coupling constants (J-couplings) can also be calculated. For the aromatic protons, the expected ortho, meta, and para coupling constants are typically in the ranges of 6–9 Hz, 2–3 Hz, and 0–1 Hz, respectively. upenn.edu These predicted values are crucial for interpreting complex or overlapping regions of an experimental NMR spectrum. mdpi.com While relativistic effects can be significant for heavy elements, they are generally negligible for compounds containing only C, H, and O. researchgate.net

Table 2: Hypothetical Simulated ¹H NMR Chemical Shifts for this compound Note: These values are estimates based on typical chemical shifts for similar functional groups and would need to be confirmed by specific GIAO/DFT calculations.

| Proton Environment | Estimated Chemical Shift (δ, ppm) | Predicted Multiplicity | Estimated Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (benzoate ring) | 6.9 - 7.7 | d, dd | J_ortho ≈ 8-9, J_meta ≈ 2 |

| Aromatic H (phenyl ring) | 7.1 - 7.4 | m | N/A |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | N/A |

| Methyl (-CH₃) | 2.1 - 2.4 | s | N/A |

Vibrational Spectra Prediction (IR, Raman)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net For this compound, theoretical calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), can provide a detailed understanding of its molecular vibrations. epa.gov These calculations yield harmonic vibrational wavenumbers, IR intensities, and Raman activities. epa.gov

The predicted spectra serve as a molecular fingerprint, with specific peaks corresponding to the stretching, bending, and torsional motions of different functional groups within the molecule. horiba.com By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions.

Key vibrational modes predicted for this compound would include:

C=O Stretching: The ester carbonyl group is expected to produce a strong, characteristic absorption band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹.

C-O Stretching: The molecule contains both ester (C-O-C) and methoxy (Ar-O-CH₃) linkages. These are predicted to show strong bands in the fingerprint region (approximately 1000-1300 cm⁻¹).

Aromatic C=C Stretching: The vibrations of the two phenyl rings would appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are predicted just below 3000 cm⁻¹.

Methyl Group Vibrations: The two methyl groups on the phenyl ring will have characteristic symmetric and asymmetric bending modes around 1375-1450 cm⁻¹.

A comparison between the theoretically calculated spectrum and an experimentally recorded one allows for a detailed and accurate assignment of the fundamental vibrational modes. researchgate.net Scaling factors are often applied to the computed wavenumbers to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. epa.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |

| Carbonyl (C=O) Stretch | ~1725 | Strong | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-O-C (Ester) Stretch | 1300 - 1150 | Strong | Medium |

| Ar-O (Methoxy) Stretch | ~1250 | Strong | Medium |

UV-Vis Absorption and Emission Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of organic molecules in their ground state. mdpi.comresearchgate.net This method calculates the energies of vertical electronic excitations, which correspond to the absorption of light, providing the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), a measure of the transition probability. researchgate.net

For this compound, TD-DFT calculations, often performed with functionals like B3LYP, can predict the UV-Vis spectrum and offer insights into the nature of its electronic transitions. mdpi.comrsc.org The primary transitions expected for this molecule are π→π* and n→π* types. sci-hub.se

π→π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are characteristic of the aromatic rings. They are typically responsible for the strong absorption bands in the UV region.

n→π Transitions:* These involve the excitation of a non-bonding electron (from the oxygen atoms of the ester and methoxy groups) to a π* antibonding orbital. These transitions are generally weaker than π→π* transitions.

Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the character of these electronic transitions. nih.gov For this compound, the HOMO is likely localized on the electron-rich 3,4-dimethoxybenzoate moiety, while the LUMO may be distributed across the entire conjugated system. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic properties and the wavelength of its lowest energy absorption. researchgate.net

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~290 | ~4.28 | > 0.1 | HOMO → LUMO | π→π |

| ~255 | ~4.86 | > 0.1 | HOMO-1 → LUMO | π→π |

| ~220 | ~5.64 | > 0.05 | HOMO → LUMO+1 | π→π* |

Quantum Chemical Topology and Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this surface, one can gain a detailed understanding of the forces that stabilize the crystal packing. imist.ma For this compound, this analysis provides insights into the types and relative importance of various non-covalent contacts.

The Hirshfeld surface is generated based on the electron distribution of the molecule. Key properties mapped onto the surface include:

d_norm (Normalized Contact Distance): This property highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation. nih.gov

Shape Index and Curvedness: These properties provide information about the shape of the molecule and can identify complementary hollows and bumps where molecules fit together, which is characteristic of π–π stacking interactions. nih.gov

A 2D fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. nih.gov For this compound, the most significant contributions to the crystal packing are expected to be from:

H···H contacts: Due to the abundance of hydrogen atoms, these van der Waals interactions typically comprise the largest portion of the Hirshfeld surface area. nih.gov

O···H/H···O contacts: These represent potential C-H···O hydrogen bonds between the oxygen atoms of the carbonyl and methoxy groups and hydrogen atoms on neighboring molecules. These are crucial for directing the crystal packing.

Quantum Chemical Topology, through methods like the Atoms in Molecules (AIM) theory, can further analyze the electron density at the bond critical points of these intermolecular contacts to characterize their nature and strength.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 45 - 55% | Predominant van der Waals forces. |

| O···H | 20 - 30% | Indicates C-H···O hydrogen bonding. |

| C···H | 10 - 15% | van der Waals and weak directional interactions. |

| C···C | 3 - 7% | Suggests potential π–π stacking between aromatic rings. |

| Other | < 5% | Minor contributions from other contacts. |

Reactivity, Derivatization, and Transformation Studies

Hydrolysis Kinetics and Mechanism (Acidic, Basic, Enzymatic)

The hydrolysis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate would involve the cleavage of the ester bond to yield 2,6-dimethylphenol (B121312) and 3,4-dimethoxybenzoic acid. The kinetics and mechanism of this reaction are anticipated to be significantly influenced by the steric hindrance presented by the two methyl groups on the phenyl ring, adjacent to the ester oxygen.

Under acidic conditions, the reaction would likely proceed via an A-2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. The steric bulk around the ester linkage would be expected to slow the rate of this reaction compared to less hindered esters.

In basic hydrolysis (saponification), the reaction would follow a BAc2 mechanism, with the hydroxide (B78521) ion attacking the carbonyl carbon. Again, the ortho-methyl groups on the phenoxy moiety are predicted to sterically hinder this approach, likely resulting in slower reaction kinetics.

Enzymatic hydrolysis, potentially utilizing esterases or lipases, would depend on the specific enzyme's active site geometry. While some enzymes show broad substrate specificity, the significant steric hindrance of the 2,6-dimethylphenyl group might prevent effective binding and catalysis. For instance, research on the enzymatic hydrolysis of other sterically hindered esters has demonstrated that lipases can be employed for kinetic resolution, though reaction rates are often substrate-dependent. researchgate.net

Transesterification Reactions and Equilibria

Transesterification of this compound would involve reacting the ester with an alcohol in the presence of an acid or base catalyst to exchange the 2,6-dimethylphenyl group with the alkoxy group of the alcohol. The position of the equilibrium would be dictated by the relative concentrations of the reactants and products, and potentially by the removal of one of the products. The steric hindrance of the 2,6-dimethylphenyl group would likely make this a less favorable leaving group compared to smaller, unhindered phenols, potentially shifting the equilibrium away from the transesterification product.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

Both the 2,6-dimethylphenyl and the 3,4-dimethoxybenzoate rings could potentially undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution: This type of reaction involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org

On the 2,6-dimethylphenyl ring: The two methyl groups are ortho, para-directing and activating. However, the para position is blocked by the ester linkage. The remaining ortho positions are highly sterically hindered. Thus, electrophilic substitution on this ring is expected to be difficult.

On the 3,4-dimethoxybenzoate ring: The methoxy (B1213986) groups are strongly activating and ortho, para-directing. youtube.com The ester group is deactivating and meta-directing. The positions ortho to the methoxy groups (positions 2 and 5) would be the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution: This reaction is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. youtube.comlibretexts.org Neither of the aromatic rings in this compound is strongly activated for nucleophilic substitution. The methoxy and methyl groups are electron-donating, which disfavors this type of reaction. youtube.com Therefore, nucleophilic aromatic substitution is not an anticipated pathway under standard conditions.

Redox Chemistry and Electrochemistry

The redox chemistry of this compound is not specifically documented. However, predictions can be made based on its functional groups. The dimethoxy-substituted ring is electron-rich and could be susceptible to oxidation, potentially forming a radical cation. The electrochemical behavior would be characterized by the potentials at which these oxidation or reduction events occur. Electrochemistry serves as a powerful tool for studying redox-active molecules. nih.gov The presence of multiple electroactive moieties could lead to complex cyclic voltammetry profiles.

Synthesis of Novel Derivatives with Modified Peripheral Substituents

The synthesis of derivatives of this compound could be approached by modifying either of the aromatic moieties.

Modification at the Dimethylphenyl Moiety

Given the anticipated difficulty of direct aromatic substitution on the 2,6-dimethylphenyl ring, a more practical approach would be to synthesize derivatives of 2,6-dimethylphenol first, followed by esterification with 3,4-dimethoxybenzoyl chloride. This allows for the introduction of a wide variety of functional groups onto the phenyl ring prior to forming the ester.

Modification at the Dimethoxybenzoate Moiety

The 3,4-dimethoxybenzoate ring is more amenable to direct modification. As discussed, electrophilic aromatic substitution would likely occur at the positions ortho to the methoxy groups. This could be used to introduce substituents such as nitro or halogen groups. Alternatively, derivatives could be synthesized from variously substituted 3,4-dimethoxybenzoic acids, which could then be converted to the corresponding 2,6-dimethylphenyl esters.

Derivatization to Polymeric Materials or Ligands

Detailed research on the direct derivatization of this compound into polymeric materials or its use as a primary ligand in coordination chemistry is not extensively documented in publicly accessible scientific literature. The potential for this compound to act as a monomer or a precursor for ligands can be inferred from the reactivity of its constituent functional groups—the ester linkage and the substituted aromatic rings.

Similarly, while the oxygen atoms of the methoxy and carbonyl groups possess lone pairs of electrons that could coordinate with metal centers, making the molecule a potential ligand, dedicated studies on the synthesis and characterization of metal complexes with this compound as a ligand are not found in the current body of scientific literature.

Decomposition Pathways and Stability under Various Conditions

Comprehensive studies detailing the specific decomposition pathways and stability of this compound under a range of conditions (e.g., thermal, photochemical, hydrolytic) are not extensively reported. General chemical principles suggest that the ester linkage would be susceptible to hydrolysis under acidic or basic conditions, yielding 2,6-dimethylphenol and 3,4-dimethoxybenzoic acid. The stability of the molecule would also be influenced by temperature and exposure to ultraviolet radiation, which could potentially lead to the cleavage of the ester bond or degradation of the aromatic rings. However, without specific experimental data, any discussion of decomposition pathways remains speculative.

Mechanistic Studies of Molecular Interactions Non Clinical Focus

Enzyme Inhibition or Activation Mechanisms (e.g., Esterases, Oxidoreductases) at a Molecular Level

There is currently no specific information available in the scientific literature detailing the enzyme inhibition or activation mechanisms of 2,6-dimethylphenyl 3,4-dimethoxybenzoate. However, based on its structure as an ester, it could theoretically be a substrate or inhibitor for esterases. The bulky 2,6-dimethylphenyl group might sterically hinder access to the active site of some enzymes. For instance, studies on other complex esters have shown that the nature of the alcohol and acid moieties significantly influences their interaction with enzymes like cytochrome P450s. For example, dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) has been identified as a potent inhibitor of CYP3A4. nih.gov The interaction often involves the formation of a metabolite-enzyme complex. nih.gov

Receptor Binding Studies (Excluding Mammalian/Clinical Receptors) for Fundamental Understanding of Ligand-Protein Interactions

Specific receptor binding studies for this compound are not documented. However, the principles of ligand-protein interactions can be understood through computational methods, which are widely applied to novel compounds to predict their potential biological activities and interactions.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method could be employed to investigate the potential interactions of this compound with various non-mammalian protein targets. For example, in a study on a di-tert-butylphenol compound, molecular docking was used to elucidate its interaction with COX and LOX enzymes. nih.gov Similarly, docking studies on other small molecules have successfully predicted binding modes within the active sites of proteins like T4 lysozyme. researchgate.net For this compound, a docking study would involve preparing the 3D structure of the ligand and a target protein, followed by computational simulation to identify the most stable binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts.

Binding Affinity Prediction through Computational Methods